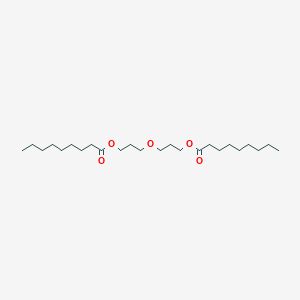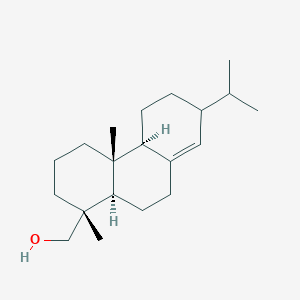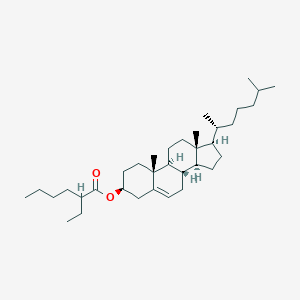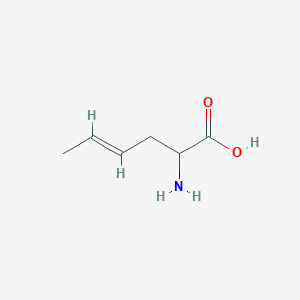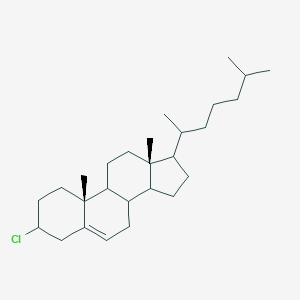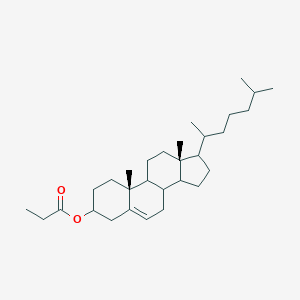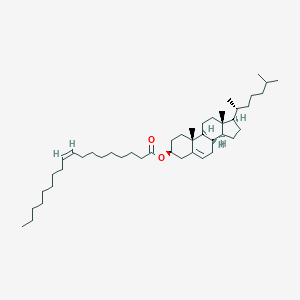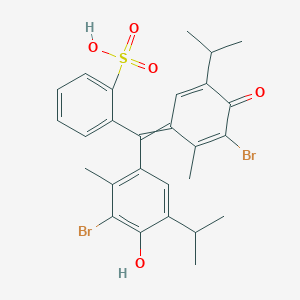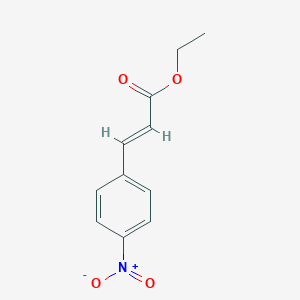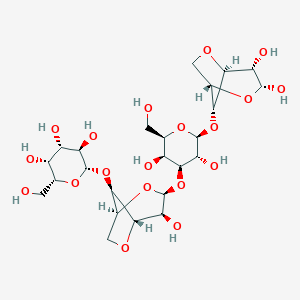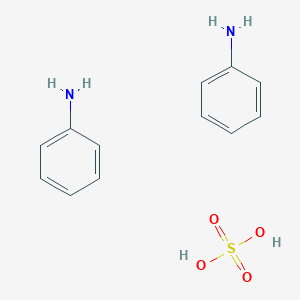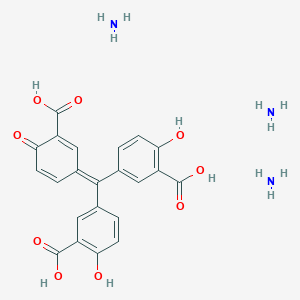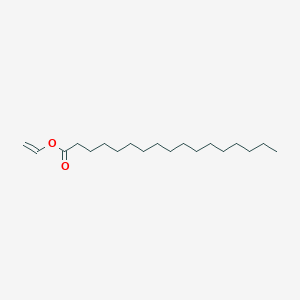
Ethenyl heptadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethenyl heptadecanoate, also known as vinyl heptadecanoate, is an organic compound with the molecular formula C19H36O2. It is an ester formed from heptadecanoic acid and ethenyl alcohol. This compound is characterized by its long hydrocarbon chain and the presence of a vinyl group, making it a versatile molecule in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions: Ethenyl heptadecanoate can be synthesized through the esterification of heptadecanoic acid with ethenyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol, heptadecanol, through hydrogenation reactions.
Substitution: The vinyl group in this compound can participate in various substitution reactions, such as halogenation or hydrohalogenation, to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Halogenation reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Heptadecanol.
Substitution: Halogenated heptadecanoates.
科学研究应用
Ethenyl heptadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are studied for their material properties.
Biology: The compound is used in the study of lipid metabolism and as a model compound for understanding the behavior of long-chain esters in biological systems.
Medicine: Research into drug delivery systems often utilizes this compound due to its hydrophobic nature and ability to form stable emulsions.
Industry: It is used in the production of coatings, adhesives, and lubricants due to its film-forming properties and chemical stability.
作用机制
The mechanism of action of ethenyl heptadecanoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The vinyl group in the compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: The compound can be metabolized by esterases, leading to the release of heptadecanoic acid and ethenyl alcohol, which can further participate in metabolic pathways.
相似化合物的比较
Ethyl heptadecanoate: Similar in structure but with an ethyl group instead of a vinyl group.
Methyl heptadecanoate: Another ester of heptadecanoic acid, with a methyl group.
Vinyl stearate: Similar in having a vinyl group but derived from stearic acid instead of heptadecanoic acid.
Uniqueness: Ethenyl heptadecanoate is unique due to its combination of a long hydrocarbon chain and a reactive vinyl group, which provides it with distinct chemical properties and reactivity compared to other esters of heptadecanoic acid.
属性
IUPAC Name |
ethenyl heptadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-4-2/h4H,2-3,5-18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNVHSQCRJMJHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
9003-95-6 |
Source


|
| Record name | Octadecanoic acid, ethenyl ester, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
